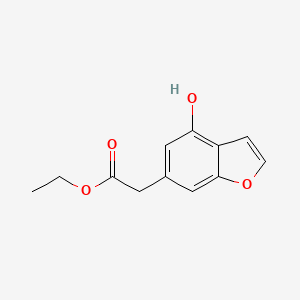

Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

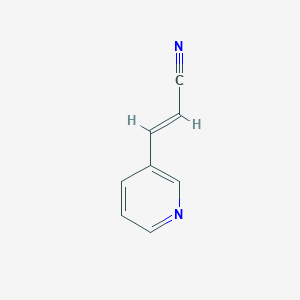

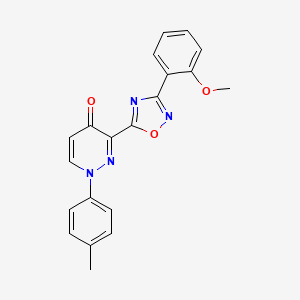

Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate, also known as Ethyl Salicylate, is an organic compound with the chemical formula C12H12O4. It is a part of the benzofuran class of compounds, which are ubiquitous in nature .

Synthesis Analysis

The synthesis of benzofuran compounds has been a topic of interest for many researchers . A common method involves the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine . This results in the formation of ethyl 5-nitrobenzofuran-2-carboxylate in good yields and purity .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzofuran ring, which is a key heterocycle in its structure . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran compounds, including this compound, can undergo various chemical reactions. For instance, the benzofuran ring can be constructed by proton quantum tunneling, which results in fewer side reactions and high yield . This is conducive to the construction of complex benzofuran ring systems .Applications De Recherche Scientifique

Synthesis and Chemical Applications

- Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate can be used in the synthesis of O-arylhydroxylamines and substituted benzofurans. A Pd-catalyzed O-arylation method using ethyl acetohydroximate has been developed, allowing for efficient preparation of these compounds, which are challenging to synthesize traditionally (Maimone & Buchwald, 2010).

Antibacterial and Antifungal Properties

- Extracts from Cassia fistula, containing ethyl acetate, show antibacterial activity against Gram-positive bacteria and antifungal activity against certain fungi. This indicates potential applications of this compound in developing antibacterial and antifungal agents (Duraipandiyan & Ignacimuthu, 2007).

Crystallography and Material Science

- Research on various benzofuran compounds, which includes derivatives of this compound, contributes to the field of crystallography. The study of their crystal structures provides insights into molecular interactions, which are essential for material science applications (Choi, Seo, Son, & Lee, 2009).

Organic Synthesis and Pharmaceutical Applications

- This compound may play a role in the synthesis of novel pharmaceutical compounds. The development of new synthetic methods involving this compound contributes to the creation of potentially therapeutic agents (El‐Faham, Mohammed Al Marhoon, Abdel-Megeed, & Albericio, 2013).

Estrogen Receptor Affinity and Cytostatic Activity

- Some 2-phenylbenzo[b]furans, structurally related to this compound, have been studied for their estrogen receptor affinity and specific cytostatic activity in treating mammary tumor cells. This suggests possible applications in cancer research (Erber, Ringshandl, & von Angerer, 1991).

Mécanisme D'action

Target of Action

Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate is a benzofuran derivative. Benzofuran derivatives have been found to bind to estrogens with an affinity similar to that of ESR1 . This suggests that the primary targets of this compound could be estrogen receptors.

Mode of Action

It is known that benzofuran derivatives can activate the expression of reporter genes containing estrogen response elements (ere) in an estrogen-dependent manner . This suggests that this compound may interact with its targets by binding to estrogen receptors and modulating gene expression.

Orientations Futures

Benzofuran compounds, including Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on exploring their potential as natural drug lead compounds .

Propriétés

IUPAC Name |

ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-2-15-12(14)7-8-5-10(13)9-3-4-16-11(9)6-8/h3-6,13H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXMLOXBJUUFKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C2C=COC2=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2919666.png)

![6-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-ethylnicotinamide](/img/structure/B2919671.png)

![2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate](/img/structure/B2919672.png)

![N-[3-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2919673.png)

![Methyl 3-(aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate;dihydrochloride](/img/structure/B2919675.png)

![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2,4-dimethoxyaniline](/img/structure/B2919677.png)

![2-[(3,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2919684.png)